Improved Synthetic Accessibility: 3,6-Dichloropyridazine 1-oxide Synthesis Yield Versus Historical N-Oxidation Methods
A patent-disclosed process using acid anhydride and ≤60% hydrogen peroxide or urea hydrogen peroxide addition compound provides substantially improved yield for 3,6-dichloropyridazine 1-oxide compared to prior art methods. The improved process represents a practical procurement advantage for kilogram-scale synthesis [1].
| Evidence Dimension | Synthetic yield of 3,6-dichloropyridazine 1-oxide |
|---|---|
| Target Compound Data | Improved process yield reported (specific yield not disclosed in patent abstract) |
| Comparator Or Baseline | Monoperphthalic acid method: ≤9.4% yield; perbenzoic acid method: ≤50% yield with 14-day reaction time; H₂O₂/maleic anhydride method: 50% yield with 7-day reaction time |
| Quantified Difference | Elimination of 2-week reaction times; elimination of ≤9.4% low-yield conditions |
| Conditions | Patent US20080167461A1; reaction with acid anhydride and ≤60% H₂O₂ or urea hydrogen peroxide adduct |
Why This Matters
Procurement decisions for multi-step syntheses require intermediates with established, scalable synthetic routes; the patent literature confirms a commercially viable preparation method has been developed and disclosed for this specific N-oxide derivative.
- [1] Sankyo Agro Co., Ltd. Process for Preparing 3,6-Dichloropyridazine-1-Oxide. US Patent US20080167461A1, 2008. View Source
